Nefopam N-Oxide
Overview
Description
Nefopam (NFP) is a non-opioid, non-steroidal, centrally acting analgesic drug, initially known as fenazocine in the 1960s. It is a derivative of the non-sedative benzoxazocine and has been primarily used for nociceptive pain management, postoperative shivering, and hiccups prevention. Nefopam's analgesic action mechanisms are akin to those of triple neurotransmitter reuptake inhibitors and anticonvulsants, making it suitable for neuropathic pain treatment .
Synthesis Analysis
The synthesis of nefopam involves the use of phthalic acid and 2-methylaminoethyl alcohol as starting materials. A specific variant, nefopam hydrochloride (NFH), has been labeled with carbon-13 at multiple positions for metabolic studies, with an overall yield of 34% from phthalic acid-carboxyl-13C . Nefopam hydrochloride loaded nanospheres and microspheres have also been synthesized for sustained release, using techniques like quasi solvent diffusion and double emulsion solvent evaporation, respectively .
Molecular Structure Analysis
The molecular structure of nefopam hydrochloride has been determined through single-crystal X-ray diffraction analysis. The solid-state structures of both racemic and chiral crystals have been identified, with the nefopam molecule exhibiting a boat-(flattened chair) eight-membered ring conformation. The N-methyl group is equatorial, and the phenyl group is exo-oriented . NMR spectroscopy has revealed two major and minor N-protonated species in solution, differing in the stereochemistry of the N-methyl group .
Chemical Reactions Analysis
Nefopam undergoes nitrogen quaternization, resulting in diastereomeric mixtures with different N-configurations. The reaction products from N-trideuteriomethylation and N-oxidation have been studied, showing different axial to equatorial N-CH3 product ratios. The N-oxides maintain a boat-(flattened chair) conformation similar to the parent hydrochloride salt .
Physical and Chemical Properties Analysis
Nefopam hydrochloride's physical properties, such as crystallography and solubility, have been extensively characterized. The racemic and chiral forms of nefopam hydrochloride have distinct crystal structures and space groups. The nefopam molecule's conformation in solution has been studied using NMR, revealing the presence of diastereoisomers and providing insights into the drug's stereochemistry . The chemical properties of nefopam, including its reactivity and interaction with other substances, have been explored through various analytical techniques, such as FTIR and PXRD, confirming the absence of drug-polymer incompatibility in its nanosphere formulations .
Scientific Research Applications
Pharmacokinetics and Metabolism
Nefopam N-Oxide is a metabolite of Nefopam, a non-opioid, non-steroidal, central analgesic. A study by Mittur (2018) developed a pharmacokinetic model to describe the plasma and urinary pharmacokinetics of Nefopam and its metabolites, including Nefopam N-Oxide, following oral administration. The study highlighted the rapid formation and appearance of Nefopam N-Oxide in plasma, suggesting presystemic formation in the gastrointestinal tract. This model can be used for dose selection, analysis of sparse data, and modeling the clinical effects of each analyte (Mittur, 2018).
Nanotechnology in Pain Management
Nefopam hydrochloride, which can metabolize into Nefopam N-Oxide, has been used to synthesize sustained-release nanospheres for treating neuropathic pain. Sukhbir et al. (2015) successfully synthesized nefopam hydrochloride loaded nanospheres and optimized them using a Box–Behnken design, showing a significant difference in neuropathic pain behavior compared to free nefopam in animal models (Sukhbir, Yashpal, & Sandeep, 2015).
Electrochemical Applications
Interestingly, Nefopam N-Oxide has been indirectly linked to studies in electrocatalysis and energy systems. Balasubramanian et al. (2021) discussed the engineering of oxygen vacancies regulated core-shell N-doped carbon@NiFe2O4 nanospheres, which showed superior bifunctional electrocatalytic performance. Though not directly related to Nefopam N-Oxide, this study is part of broader research efforts in catalysis and materials science, hinting at the versatile scientific interests surrounding compounds with similar structural motifs (Balasubramanian et al., 2021).
Drug Delivery Systems
Studies have explored the use of Nefopam and its metabolites in advanced drug delivery systems. Abou-Taleb et al. (2018) developed niosomes for intranasal delivery of Nefopam hydrochloride, aimed at improving bioavailability by bypassing hepatic metabolism. The niosomes showed enhanced drug penetration through nasal mucosa and improved relative bioavailability compared with the oral solution (Abou-Taleb, Khallaf, & Abdel-Aleem, 2018).
Safety And Hazards
When handling Nefopam N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSMCNCNFMWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440085 | |
Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nefopam N-Oxide | |
CAS RN |
66091-32-5 | |
Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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